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Compound Name:

(R)-Benzyl 3-

(aminomethyl)morpholine-4-

carboxylate

Cat. No.: B11809359

Get Quote

Executive Summary
(R)-3-aminomethyl-N-Cbz-morpholine (CAS: 1312161-62-8) is a highly versatile,

stereochemically pure chiral building block extensively utilized in modern medicinal chemistry.

Featuring a morpholine core substituted at the 3-position with a primary amine and protected at

the secondary amine with a carboxybenzyl (Cbz) group, this scaffold provides critical

conformational rigidity and hydrogen-bonding capabilities. It serves as a key intermediate in the

synthesis of complex active pharmaceutical ingredients (APIs), including orexin receptor

antagonists [2] and Bcl-2 family apoptosis-inducing agents [3].

Chemical Identity and Physicochemical Properties
The strategic placement of the Cbz protecting group is not arbitrary; it offers excellent

orthogonality when subsequent synthetic steps require the protection of the primary amine

(e.g., with a Boc group). The Cbz group is stable under acidic conditions (unlike Boc) and mild

basic conditions, allowing for the selective manipulation of the primary amine without

compromising the integrity of the morpholine nitrogen.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b11809359#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11809359?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Key Physicochemical Properties
Property Value

Chemical Name
(R)-Benzyl 3-(aminomethyl)morpholine-4-

carboxylate

CAS Registry Number 1312161-62-8

Molecular Formula C13H18N2O3

Molecular Weight 250.29 g/mol

Stereochemistry (R)-enantiomer

Appearance Colorless to pale yellow viscous oil or solid

Solubility Soluble in DCM, EtOAc, MeOH, DMSO

Storage Conditions 2-8°C, inert atmosphere (Argon/N2)

(Data curated from commercial supplier specifications [1])

Synthesis and Manufacturing Pathways
The synthesis of (R)-3-aminomethyl-N-Cbz-morpholine demands strict stereochemical control

to prevent racemization at the C3 position. The most robust pathway begins with the chiral pool

precursor, D-serine.

Step-by-Step Methodology and Causality
Step 1: N-Protection of D-Serine

Protocol: D-serine is reacted with benzyl chloroformate (Cbz-Cl) in aqueous NaOH.

Causality: The Cbz group is chosen over Boc because it withstands the strongly basic

alkylation conditions required in Step 2. Furthermore, it can be orthogonally cleaved later via

hydrogenolysis without affecting acid-sensitive functional groups that may be introduced

downstream.

Step 2: Cyclization to Morpholine Core
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Protocol: N-Cbz-D-serine is treated with sodium hydride (NaH) and 1,2-dibromoethane in

DMF at 0°C, slowly warming to room temperature.

Causality: The strong base deprotonates both the hydroxyl and carboxyl groups. The

subsequent intramolecular cyclization forms the morpholine ring. Strict temperature control

(≤ 25°C) is critical here; elevated temperatures drastically increase the risk of base-catalyzed

racemization at the alpha-chiral center.

Step 3: Chemoselective Reduction to Alcohol

Protocol: The carboxylic acid is activated using isobutyl chloroformate and N-

methylmorpholine to form a mixed anhydride. This intermediate is reduced in situ with

sodium borohydride (NaBH4) in a water/THF mixture to yield (R)-4-Cbz-3-

(hydroxymethyl)morpholine.

Causality: Direct reduction of the carboxylic acid with strong reagents like Lithium Aluminum

Hydride (LAH) would concurrently reduce or cleave the Cbz carbamate. The mixed

anhydride method ensures chemoselective reduction of the acid while leaving the Cbz

protecting group completely intact.

Step 4: Activation and Azidation

Protocol: The primary alcohol is converted to a mesylate using methanesulfonyl chloride

(MsCl) and triethylamine (Et3N) in DCM. The mesylate is subsequently displaced by sodium

azide (NaN3) in DMF at 60°C.

Causality: Mesylation transforms the poor hydroxyl leaving group into an excellent one. The

azide displacement proceeds via an SN2 mechanism. Because the reaction occurs at the

adjacent methylene carbon rather than the C3 stereocenter itself, the (R)-configuration is

perfectly preserved.

Step 5: Staudinger Reduction

Protocol: The azide is reduced to the primary amine using triphenylphosphine (PPh3) in

THF/H2O at room temperature.
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Causality: Standard catalytic hydrogenation (Pd/C, H2) would successfully reduce the azide

but would simultaneously cleave the Cbz protecting group. The Staudinger reaction is

perfectly chemoselective, reducing only the azide to the primary amine to yield the final

product.

D-Serine

N-Cbz-D-serine
(Cbz-Cl, NaOH)

 Protection

(R)-4-Cbz-morpholine-3-carboxylic acid
(1,2-Dibromoethane, NaH)

 Cyclization

(R)-4-Cbz-3-(hydroxymethyl)morpholine
(Isobutyl chloroformate, NaBH4)

 Chemoselective Reduction

(R)-4-Cbz-3-(azidomethyl)morpholine
(MsCl, Et3N; then NaN3)

 Activation & Substitution

(R)-3-aminomethyl-N-Cbz-morpholine
(PPh3, H2O - Staudinger)

 Staudinger Reduction
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Step-by-step synthesis of (R)-3-aminomethyl-N-Cbz-morpholine from D-serine.
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Applications in Drug Discovery
The morpholine ring is a privileged scaffold in pharmacology. It improves aqueous solubility,

modulates pKa, and enhances metabolic stability. The 3-aminomethyl substitution provides a

highly reactive vector for further functionalization, such as amide coupling or reductive

amination.

Orexin Receptor Antagonists
Derivatives of 3-aminomethyl-morpholine have been patented as potent, non-peptide

antagonists of human orexin receptors (OX1 and OX2) [2]. These G-protein-coupled receptors

(GPCRs) regulate sleep-wake cycles. By competitively blocking orexin binding, these

compounds prevent intracellular calcium release, thereby promoting sleep. They are heavily

investigated for treating insomnia and narcolepsy.

Orexin A/B
OX1/OX2 Receptors

(GPCRs)

 Binds

Gq Protein Activation Phospholipase C (PLC) Intracellular Ca2+ Release Wakefulness & Arousal
Morpholine Derivatives

(e.g., Orexin Antagonists)

 Competitive Inhibition

Click to download full resolution via product page

Mechanism of action of morpholine-derived orexin receptor antagonists.

Apoptosis-Inducing Agents (Bcl-2 Inhibitors)
This specific scaffold is also utilized in the synthesis of Bcl-2 family inhibitors [3]. The

morpholine moiety is structurally ideal for fitting into the P4 pocket of the Bcl-2 protein, while

the aminomethyl group serves as a critical linker to the rest of the macrocyclic or linear API,

disrupting protein-protein interactions and inducing apoptosis in cancer cells.

Analytical Characterization & Quality Control
To ensure the integrity of the compound for downstream API manufacturing, a self-validating

analytical protocol must be employed.

Chiral HPLC (Self-Validating Protocol):

Purpose: To determine the enantiomeric excess (ee).
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Method: Use a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile

phase of Hexane/Isopropanol/Diethylamine (80:20:0.1).

System Validation: The (S)-enantiomer must be injected alongside the sample as a

reference standard. This creates a self-validating system: if the method cannot

demonstrate baseline resolution between the spiked (S)-enantiomer and the (R)-

enantiomer, the ee calculation is void. An ee of >98% is standard for pharmaceutical

applications.

1H and 13C NMR Spectroscopy:

Purpose: Structural confirmation.

Key Signals: The methylene protons of the Cbz group typically appear as a singlet or AB

quartet around 5.1 ppm. The aminomethyl protons appear around 2.7-2.9 ppm, shifting

slightly upon protonation.

LC-MS:

Purpose: Mass verification and purity.

Result: The ESI+ spectrum should show a prominent [M+H]+ peak at m/z 251.1.

Handling, Stability, and Storage
As a primary amine, the compound is susceptible to oxidation and carbamate formation upon

prolonged exposure to atmospheric CO2.

Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed

amber vial to prevent degradation.

Handling: Perform all transfers in a fume hood. If the compound presents as a viscous oil,

gentle warming (up to 40°C) may be used to reduce viscosity for pipetting, though weighing

by difference is highly recommended to ensure stoichiometric accuracy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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